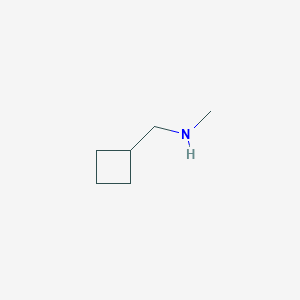

(Cyclobutylmethyl)(methyl)amine

Vue d'ensemble

Description

(Cyclobutylmethyl)(methyl)amine is a chemical compound with the molecular formula C6H13N . It has an average mass of 99.174 Da and a monoisotopic mass of 99.104797 Da . The IUPAC name for this compound is N-(cyclobutylmethyl)-N-methylamine .

Synthesis Analysis

The synthesis of amines like (Cyclobutylmethyl)(methyl)amine can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide formed .

Molecular Structure Analysis

The molecular structure of (Cyclobutylmethyl)(methyl)amine can be represented by the InChI code: 1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H . This indicates that the compound consists of a cyclobutyl group and a methyl group attached to a nitrogen atom .

Chemical Reactions Analysis

Amines like (Cyclobutylmethyl)(methyl)amine can undergo a variety of chemical reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes . The specific reactions that (Cyclobutylmethyl)(methyl)amine undergoes would depend on the conditions and the other reactants present.

Physical And Chemical Properties Analysis

(Cyclobutylmethyl)(methyl)amine has a density of 0.8±0.1 g/cm3, a boiling point of 116.1±8.0 °C at 760 mmHg, and a vapor pressure of 18.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 35.4±3.0 kJ/mol and a flash point of 15.6±9.3 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .

Applications De Recherche Scientifique

1. Radiotracer Synthesis for PET Imaging

In the field of positron emission tomography (PET) imaging, [11C]Methylation is a principal labeling strategy for developing PET radiotracers. A novel radiomethylation technique involving cyclotron-produced 11CO2 has been utilized to synthesize various radiolabeled compounds, including those used in Alzheimer's disease studies (Liger et al., 2015).

2. Synthesis of Antimicrobial and Cytotoxic Compounds

A series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines demonstrated significant antibacterial and cytotoxic activities. These compounds were synthesized through a process involving cycloaddition and N-methylation, showcasing the importance of cyclobutylmethyl(methyl)amine derivatives in medicinal chemistry (Noolvi et al., 2014).

3. Characterization of Platinum(II) Complexes

Research on platinum(II) complexes with various amines, including cyclobutylamine and its derivatives, has been conducted. These complexes, characterized primarily through 195 Pt NMR spectroscopy, contribute to the understanding of inorganic compounds and their potential applications in fields like catalysis and materials science (Rochon et al., 1993).

4. Development of Reductive Amination Methods

The synthesis of N-methyl- and N-alkylamines, important in both research and industrial production, has been improved using cost-effective, earth-abundant metal-based catalysts. This innovative reductive amination protocol highlights the versatility of cyclobutylmethyl(methyl)amine derivatives in the synthesis of various amines and amino acid derivatives (Senthamarai et al., 2018).

5. Methods for Direct N-Monomethylation

Research has been focused on the direct N-monomethylation of aromatic primary amines, using methanol as a methylating agent. This process is crucial for the synthesis of various cyclobutylmethyl(methyl)amine derivatives, demonstrating the significance of these compounds in synthetic organic chemistry (Li et al., 2012).

6. Development of New Protecting Groups for Amines

The development of the (1-methyl)cyclopropyl carbamate (MPoc) group represents an advancement in the field of amine protection. This group, resistant to various conditions, has been used to protect amines like cyclobutylmethyl(methyl)amine, indicating its utility in complex organic syntheses (Snider & Wright, 2011).

Safety and Hazards

(Cyclobutylmethyl)(methyl)amine can be harmful if swallowed and can cause skin and eye irritation . It is also toxic to aquatic life . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this compound .

Orientations Futures

The field of C-H functionalization, which often involves amines like (Cyclobutylmethyl)(methyl)amine, is rapidly expanding . Recent developments in this field include the use of transient directing groups, which allow for more efficient and mechanistically intriguing dual catalytic methods . This suggests that (Cyclobutylmethyl)(methyl)amine and similar compounds may have important roles to play in future research and applications.

Mécanisme D'action

Target of Action

(Cyclobutylmethyl)(methyl)amine is a complex organic compound . . Amines, in general, have been known to interact with various biological targets, including receptors and enzymes

Mode of Action

Amines can interact with their targets through various mechanisms, such as hydrogen bonding . The transient directing groups in amines have been known to control site selectivity in transition metal catalysed C–H functionalisation reactions .

Pharmacokinetics

For instance, they can form hydrogen bonds, which can influence their absorption and distribution .

Result of Action

For instance, they can influence the activity of cellular metabolism and composition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (Cyclobutylmethyl)(methyl)amine. For instance, temperature and water availability can influence the formation of amines . .

Propriétés

IUPAC Name |

1-cyclobutyl-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-7-5-6-3-2-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDDLFCSYLTQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30600411 | |

| Record name | 1-Cyclobutyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67579-87-7 | |

| Record name | 1-Cyclobutyl-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30600411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclobutylmethyl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)

![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)